molecular formula C12H11ClN2O2S B4454575 (5E)-2-amino-5-[(3-chloro-4-ethoxyphenyl)methylidene]-1,3-thiazol-4-one

(5E)-2-amino-5-[(3-chloro-4-ethoxyphenyl)methylidene]-1,3-thiazol-4-one

Cat. No.: B4454575
M. Wt: 282.75 g/mol
InChI Key: RIEBEELJWDIGGF-UXBLZVDNSA-N
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Description

(5E)-2-amino-5-[(3-chloro-4-ethoxyphenyl)methylidene]-1,3-thiazol-4-one is a synthetic compound that belongs to the thiazolone family This compound is characterized by its unique structure, which includes an amino group, a chloro-ethoxyphenyl group, and a thiazolone ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5E)-2-amino-5-[(3-chloro-4-ethoxyphenyl)methylidene]-1,3-thiazol-4-one typically involves the condensation of 3-chloro-4-ethoxybenzaldehyde with thiosemicarbazide under acidic or basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the product is obtained after purification through recrystallization or chromatography.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade solvents, and employing large-scale purification techniques such as distillation or industrial chromatography.

Chemical Reactions Analysis

Types of Reactions

(5E)-2-amino-5-[(3-chloro-4-ethoxyphenyl)methylidene]-1,3-thiazol-4-one can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The chloro group can be reduced to form the corresponding ethoxyphenyl derivative.

    Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide (NaN3) or thiourea.

Major Products Formed

    Oxidation: Nitro derivatives of the original compound.

    Reduction: Ethoxyphenyl derivatives.

    Substitution: Various substituted thiazolone derivatives depending on the nucleophile used.

Scientific Research Applications

(5E)-2-amino-5-[(3-chloro-4-ethoxyphenyl)methylidene]-1,3-thiazol-4-one has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an antimicrobial and antifungal agent.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (5E)-2-amino-5-[(3-chloro-4-ethoxyphenyl)methylidene]-1,3-thiazol-4-one involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, its antimicrobial activity may be due to the inhibition of bacterial cell wall synthesis or disruption of membrane integrity.

Comparison with Similar Compounds

Similar Compounds

  • (5E)-2-amino-5-[(3-chloro-4-methoxyphenyl)methylidene]-1,3-thiazol-4-one
  • (5E)-2-amino-5-[(3-bromo-4-ethoxyphenyl)methylidene]-1,3-thiazol-4-one
  • (5E)-2-amino-5-[(3-chloro-4-ethoxyphenyl)methylidene]-1,3-oxazol-4-one

Uniqueness

(5E)-2-amino-5-[(3-chloro-4-ethoxyphenyl)methylidene]-1,3-thiazol-4-one is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its chloro-ethoxyphenyl group, in particular, contributes to its potential as a versatile intermediate in organic synthesis and its promising pharmacological properties.

Properties

IUPAC Name

(5E)-2-amino-5-[(3-chloro-4-ethoxyphenyl)methylidene]-1,3-thiazol-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11ClN2O2S/c1-2-17-9-4-3-7(5-8(9)13)6-10-11(16)15-12(14)18-10/h3-6H,2H2,1H3,(H2,14,15,16)/b10-6+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RIEBEELJWDIGGF-UXBLZVDNSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)C=C2C(=O)N=C(S2)N)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC1=C(C=C(C=C1)/C=C/2\C(=O)N=C(S2)N)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11ClN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(5E)-2-amino-5-[(3-chloro-4-ethoxyphenyl)methylidene]-1,3-thiazol-4-one
Reactant of Route 2
(5E)-2-amino-5-[(3-chloro-4-ethoxyphenyl)methylidene]-1,3-thiazol-4-one
Reactant of Route 3
(5E)-2-amino-5-[(3-chloro-4-ethoxyphenyl)methylidene]-1,3-thiazol-4-one
Reactant of Route 4
(5E)-2-amino-5-[(3-chloro-4-ethoxyphenyl)methylidene]-1,3-thiazol-4-one
Reactant of Route 5
Reactant of Route 5
(5E)-2-amino-5-[(3-chloro-4-ethoxyphenyl)methylidene]-1,3-thiazol-4-one
Reactant of Route 6
(5E)-2-amino-5-[(3-chloro-4-ethoxyphenyl)methylidene]-1,3-thiazol-4-one

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